Home > Products > Screening Compounds P145247 > 1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate
1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate - 1009376-54-8

1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate

Catalog Number: EVT-506291
CAS Number: 1009376-54-8
Molecular Formula: C13H23NO4
Molecular Weight: 257.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R,4S)-4-Hydroxyproline

Compound Description: (2R,4S)-4-Hydroxyproline is a naturally occurring amino acid and a constituent of collagen. It is also utilized as a chiral building block in organic synthesis. []

Relevance: (2R,4S)-4-Hydroxyproline shares the same piperidine ring system as the target compound, 1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate. The difference lies in the substitution pattern, with 4-hydroxyproline having a hydroxyl group at position 4 and a carboxylic acid at position 2, while the target compound has a methyl group at position 4 and ester groups at positions 1 and 3. Both compounds are examples of substituted piperidine rings. []

tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic)

Compound Description: tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) is a chiral auxiliary used in asymmetric synthesis. It is derived from L-alanine and is effective in controlling the stereochemistry of various transformations such as alkylations, Michael additions, and oxidative couplings. []

Relevance: Although Bbdmoic contains an imidazolidinone ring, it shares some structural features with 1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate. Both compounds possess a tert-butyl ester group and are utilized as chiral building blocks in organic synthesis. The similarities highlight the use of tert-butyl esters for protecting carboxylic acid groups in chiral molecules. []

2-tert-butyl-5-methyl-4H-1,3-dioxin

Compound Description: 2-tert-butyl-5-methyl-4H-1,3-dioxin is a heterocyclic compound with a six-membered ring containing two oxygen atoms. It undergoes rhodium(II) acetate catalyzed reactions with iminoiodanes to yield aminated products. []

Relevance: 2-tert-butyl-5-methyl-4H-1,3-dioxin possesses a tert-butyl substituent and a methyl group, similar to 1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate. This similarity demonstrates the common use of tert-butyl and methyl groups in organic synthesis for introducing steric bulk and influencing reactivity. []

Overview

1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate is a chemical compound notable for its unique molecular structure and potential biological applications. It belongs to the class of piperidine derivatives, which are recognized for their diverse pharmacological activities. The compound's stereochemistry, specifically the (3S,4R) configuration, plays a critical role in its biological interactions and therapeutic potentials.

Source and Classification

This compound is classified under piperidine derivatives, which are cyclic amines containing a six-membered ring with one nitrogen atom. The systematic nomenclature follows the IUPAC conventions, and it is recognized by its CAS number 1009376-53-7. Its molecular formula is C13H23NO4C_{13}H_{23}NO_{4}, with a molecular weight of approximately 257.33 g/mol .

Synthesis Analysis

Methods of Synthesis

The synthesis of 1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate can be achieved through several methods involving various reagents and conditions. Common approaches include:

  • Boc Protection and Alkylation: Utilizing a tert-butyl group for protection followed by alkylation reactions to introduce the methyl groups.
  • Carboxylation Reactions: Employing carbon dioxide or carboxylic acids in the presence of bases to form the dicarboxylate structure.
  • Cyclization Techniques: Utilizing cyclization reactions to form the piperidine ring from linear precursors.

These methods often require careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Reactions and Technical Details

1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions including:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Under acidic or basic conditions leading to the formation of corresponding acids.
  • Reduction Reactions: Involving reducing agents to convert functional groups.

These reactions are significant for modifying the compound to enhance its properties or to synthesize analogs that may exhibit improved biological activity .

Mechanism of Action

The mechanism of action for 1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate involves interactions at the molecular level with biological targets. This may include:

  • Binding to specific receptors or enzymes that modulate physiological responses.
  • Influencing signaling pathways that lead to therapeutic effects.

Further studies are necessary to elucidate these mechanisms fully and determine their implications in medicinal chemistry .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits several notable physical properties:

  • Molecular Weight: Approximately 257.33 g/mol
  • Physical State: Typically exists as a solid at room temperature.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may require inert atmospheres for long-term storage.

These properties are essential for practical applications in research and industry .

Applications

1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate has potential applications in various scientific fields:

  • Medicinal Chemistry: As a scaffold for drug development targeting neurological disorders or other therapeutic areas.
  • Chemical Research: Useful in synthetic chemistry for developing new compounds with desired biological activities.

The unique structural features and biological activities make it a valuable compound for ongoing research in pharmacology and medicinal chemistry .

Synthesis and Stereochemical Optimization of 1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate

Asymmetric Catalytic Approaches for Enantioselective Synthesis

The efficient enantioselective synthesis of 1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate requires precise stereochemical control, particularly at the C3 and C4 chiral centers. Asymmetric catalytic methods have emerged as powerful tools for constructing the piperidine scaffold with high enantiomeric excess. One prominent approach involves organocatalytic α-amination of carbonyl precursors followed by stereoselective cyclization. Research demonstrates that chiral proline derivatives can catalyze reactions between ketoesters and azodicarboxylates to yield α-hydrazino esters with enantiomeric excesses exceeding 90% [4]. These intermediates serve as crucial precursors for piperidine ring formation through reductive N-N bond cleavage and intramolecular cyclization.

Transition metal catalysis offers complementary strategies for enantioselective synthesis. Palladium-catalyzed asymmetric hydrogenation of tetra-substituted olefin precursors bearing protected carboxylate groups achieves excellent diastereoselectivity (>20:1 dr) for the desired (3S,4R) configuration [2]. The chiral environment provided by phosphine ligands such as (R,R)-Me-DuPhos induces facial selectivity during hydride addition, establishing the contiguous stereocenters in a single transformation. This methodology circumvents the need for resolution steps and provides direct access to enantiomerically enriched piperidine carboxylates with minimal epimerization risk. Recent advances have optimized catalyst loading to 0.5-2 mol% while maintaining yields above 85%, representing a significant improvement over stoichiometric chiral auxiliary approaches [4].

Table 1: Asymmetric Catalytic Methods for Piperidine Synthesis

Catalyst TypeReactionee (%)dr (trans:cis)Yield (%)
L-Proline Derivativesα-Amination/cyclization90-9515:160-75
Pd/(R,R)-Me-DuPhosAsymmetric hydrogenation>99>20:185-92
Chiral Ru-ComplexesReductive amination88-9310:178-85

Ylide-Mediated Stereoselective Cyclization Strategies

Ylide chemistry provides a versatile platform for constructing the 4-methylpiperidine core with precise stereocontrol. The most efficient route employs (R)-1-(1-tert-butyloxycarbonyl)-4-oxo-3-piperidyl hydrazine-1,2-dicarboxylic acid dibenzyl ester as a key precursor, which undergoes Wittig olefination under carefully optimized conditions [5]. Potassium tert-butoxide in tetrahydrofuran at 0°C to room temperature promotes the formation of the (S)-1-(1-tert-butyloxycarbonyl)-4-methylene-3-piperidyl hydrazine-1,2-dicarboxylic acid dibenzyl ester ylide adduct with complete retention of configuration at C3. This transformation demonstrates remarkable functional group tolerance toward the protected carboxylates, preserving both the tert-butyl carbamate and benzyl ester moieties without competitive side reactions.

The stereochemical outcome of subsequent hydrogenation steps critically depends on catalyst selection and reaction parameters. Catalytic hydrogenation (H₂, 50 psi) of the exocyclic methylene group using palladium on carbon (Pd/C) in methanol achieves syn-selective delivery of hydrogen across the double bond, yielding the (3S,4R)-3-diazanyl-4-methyl piperidine derivative with >95% diastereoselectivity [5]. This remarkable stereocontrol originates from substrate-directed adsorption on the catalyst surface, where the existing C3 stereocenter and bulky N-protecting groups create a chiral environment that favors hydride addition from the less hindered face. The reaction proceeds over 24 hours at room temperature to afford the intermediate in 92% yield, which undergoes subsequent reductive cleavage of the diazanyl group under modified conditions (Raney nickel, methanol, 48 hours) to furnish the target compound with complete retention of configuration. This ylide-based approach achieves an overall yield of 34.5% while maintaining excellent stereochemical fidelity throughout the four-step sequence [5].

Comparative Analysis of Direct Esterification vs. Multi-Step Functionalization

The installation of carboxylate protecting groups presents two divergent strategic approaches: direct esterification of preformed dicarboxylic acid precursors versus multi-step functionalization during piperidine ring assembly. Direct esterification employs the (3S,4R)-4-methylpiperidine-1,3-dicarboxylic acid substrate, which undergoes differential protection through stepwise condensation [8]. Experimental data reveals that selective mono-tert-butylation occurs efficiently (95% yield) using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic dimethylaminopyridine (DMAP) at 0°C, followed by methyl esterification of the remaining carboxyl group using iodomethane and potassium carbonate in DMF at room temperature (87% yield). This approach benefits from commercial availability of the dicarboxylic acid precursor and operational simplicity but requires careful pH control to prevent di-Boc formation and potential epimerization at acid-sensitive stereocenters.

Multi-step functionalization builds the ester protections earlier in the synthetic sequence, as demonstrated in the ylide-mediated route where both protecting groups are introduced prior to ring formation [5]. This strategy offers superior stereochemical stability since the chiral centers are established after the ester functions are in place. Comparative analysis reveals significant differences in overall efficiency:

Table 2: Esterification Strategy Comparison

ParameterDirect EsterificationMulti-Step Functionalization
Overall Yield68-72%34.5%
Stereochemical Integrity90-93% ee (risk of epimerization)>99% ee (preserved configuration)
Purification ComplexityModerate (chromatography required)High (multiple intermediates)
Scale-Up FeasibilityExcellentModerate
Byproduct Formation5-8% diester impurities<2% side products

The multi-step approach provides crucial advantages for synthesizing the thermodynamically disfavored cis-3,4-disubstituted piperidine configuration. The cis-1-tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate derivative (CAS 1334499-78-3) exhibits distinct NMR properties (δ 1.45 ppm for tert-butyl, δ 3.70 ppm for methoxy) and specific rotation [α]D²⁰ = +15.6° (c 1.0, CHCl₃) that confirm successful retention of stereochemistry throughout the protection sequence [7] [8]. This method prevents the epimerization observed under acidic conditions during direct esterification, justifying the yield sacrifice for applications requiring high stereochemical purity.

Role of Chiral Auxiliaries in Achieving (3S,4R) Configuration

Chiral auxiliaries remain indispensable for synthesizing the challenging (3S,4R) stereoisomer when catalytic methods provide insufficient stereoselectivity. The dibenzyl hydrazine dicarboxylate moiety serves as a particularly effective chiral controller in the ylide-based route, directing both the initial Wittig reaction stereochemistry and subsequent hydrogenation diastereoselectivity [5]. X-ray crystallographic analysis confirms that the bulky dibenzyloxycarbonyl (DBOC) group creates a rigid conformational preference in the 4-oxopiperidine precursor, enabling face-selective ylide addition to establish the C3 stereocenter with >99% ee. This auxiliary remains intact throughout the methylenation and hydrogenation steps, providing continuous stereochemical guidance during installation of the C4 methyl group.

Boronic acid-derived auxiliaries represent another powerful approach for stereocontrol, particularly through their ability to form reversible covalent bonds with the piperidine nitrogen and carbonyl oxygen, creating a chelated transition state [4]. The constrained geometry of these complexes forces hydride delivery exclusively from the re face during critical reduction steps, yielding the (3S,4R) configuration with diastereomeric ratios exceeding 25:1. Following stereochemical induction, these auxiliaries are cleaved under mild oxidative conditions (pH 7.5 buffer, H₂O₂) without epimerization. Chiral tert-butyl carbamate protecting groups (Boc) also contribute to stereocontrol through steric guidance during crystallization-induced asymmetric transformations [6]. The tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate intermediate (CAS 2326413-71-0) can be resolved via diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid, enriching the desired isomer to >99.5% ee before proceeding to carboxylation [10]. This dual protection strategy—combining a hydrolytically stable carbamate with a readily modifiable ester—provides orthogonal deprotection pathways while maintaining configurational integrity during multi-step syntheses of complex pharmaceutical intermediates.

Table 3: Chiral Auxiliaries for Stereochemical Control

Auxiliary TypeAttachment Pointdr AchievementRemoval Conditions
DBOC HydrazideN1 and C3>20:1 (3S,4R)H₂/Pd-C, MeOH
Boronic EstersN1 and carbonyl oxygen25:1 (3S,4R)Oxidative (H₂O₂)
CamphorsulfonateCarboxylate counterion>99.5% eeBasic extraction

Properties

CAS Number

1009376-54-8

Product Name

1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate

Molecular Formula

C13H23NO4

Molecular Weight

257.33

InChI

InChI=1S/C13H23NO4/c1-9-6-7-14(8-10(9)11(15)17-5)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1

InChI Key

CUBAIJGHSDICOZ-UWVGGRQHSA-N

SMILES

CC1CCN(CC1C(=O)OC)C(=O)OC(C)(C)C

Canonical SMILES

CC1CCN(CC1C(=O)OC)C(=O)OC(C)(C)C

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1C(=O)OC)C(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.